molecular formula C35H53FeN6O13 B1513091 Coprogen CAS No. 31418-71-0

Coprogen

Cat. No.: B1513091
CAS No.: 31418-71-0
M. Wt: 821.7 g/mol
InChI Key: FQIVLXIUJLOKPL-DWZMLRRXSA-N
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Description

Coprogen is a type of siderophore, which are small, high-affinity iron-chelating compounds secreted by microorganisms such as fungi and bacteria. Siderophores play a crucial role in the acquisition of iron from the environment, which is essential for the growth and development of these microorganisms. This compound, specifically, belongs to the hydroxamate class of siderophores and is known for its ability to bind iron (III) ions with high specificity and affinity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of coprogen typically involves the use of nonribosomal peptide synthetases (NRPSs), which are multi-enzyme complexes that facilitate the assembly of siderophores from amino acid precursors. The biosynthetic pathway of this compound starts with the amino acid L-ornithine, which undergoes a series of enzymatic modifications to form the final siderophore structure .

Industrial Production Methods: Industrial production of this compound can be achieved through the cultivation of specific fungi or bacteria that naturally produce this siderophore. For example, the fungus Trichoderma hypoxylon has been identified as a producer of amphiphilic this compound siderophores. The production process involves the fermentation of the microorganism in a controlled environment, followed by the extraction and purification of this compound using techniques such as liquid chromatography and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Coprogen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Coprogen has a wide range of scientific research applications, including:

Mechanism of Action

Coprogen exerts its effects by binding iron (III) ions with high specificity and affinity. The hydroxamate groups in this compound form stable complexes with iron (III) ions, facilitating their transport into microbial cells. Once inside the cell, the iron is released and utilized in various metabolic processes, including DNA replication, amino acid biosynthesis, and the citric acid cycle. The molecular targets of this compound include iron (III)-hydroxamate-binding proteins such as FhuD in Escherichia coli .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. This property enhances its ability to transport iron across cell membranes and makes it a versatile tool in various scientific applications .

Properties

CAS No.

31418-71-0

Molecular Formula

C35H53FeN6O13

Molecular Weight

821.7 g/mol

IUPAC Name

[(E)-5-[3-[(2S,5S)-5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] (2S)-2-acetamido-5-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)

InChI

InChI=1S/C35H53N6O13.Fe/c1-23(11-17-42)20-30(45)39(51)14-5-8-27-33(48)38-28(34(49)37-27)9-6-15-40(52)32(47)22-25(3)13-19-54-35(50)29(36-26(4)44)10-7-16-41(53)31(46)21-24(2)12-18-43;/h20-22,27-29,42-43H,5-19H2,1-4H3,(H,36,44)(H,37,49)(H,38,48);/q-3;+3/b23-20+,24-21+,25-22+;/t27-,28-,29-;/m0./s1

InChI Key

FQIVLXIUJLOKPL-DWZMLRRXSA-N

Isomeric SMILES

C/C(=C\C(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C(=O)/C=C(\C)/CCOC(=O)[C@H](CCCN(C(=O)/C=C(\C)/CCO)[O-])NC(=O)C)[O-])[O-])/CCO.[Fe+3]

SMILES

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)[O-])NC(=O)C)[O-])[O-])CCO.[Fe+3]

Canonical SMILES

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C=C(C)CCOC(=O)C(CCCN(C(=O)C=C(C)CCO)[O-])NC(=O)C)[O-])[O-])CCO.[Fe+3]

31418-71-0

Synonyms

coprogen

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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